Nordamnacanthal

Descripción

Significance of Natural Product Research in Medicinal Chemistry

Natural products have historically been a cornerstone of medicinal chemistry and drug discovery, providing a rich source of complex and diverse chemical structures that have been optimized by evolution for biological activity. researchgate.netnih.govscirp.org These compounds, derived from sources such as plants, fungi, and marine organisms, offer unique pharmacophores and stereochemistry that are often difficult to replicate through synthetic chemistry alone. researchgate.net It is estimated that a significant percentage of all medicines are either natural products or their semisynthetic derivatives. scirp.org The exploration of natural products continues to be a vital avenue for identifying novel lead compounds for the treatment of a wide range of human diseases. nih.govmdpi.com The structural diversity of natural products makes them a valuable resource for discovering new therapeutic agents against newly identified targets. scirp.org

The process of natural product drug discovery involves the identification of bioactive compounds from natural sources, followed by their isolation, characterization, and evaluation for therapeutic potential. nih.gov This field has been revitalized by technological advancements in analytical techniques, which facilitate the screening, isolation, and characterization of these complex molecules. scirp.org The ethnopharmacological use of plants in traditional medicine has often provided the initial leads for the discovery of potent therapeutic agents, with a high percentage of plant-derived drugs corresponding to their original traditional use. nih.gov

Overview of Anthraquinone (B42736) Scaffold in Biological Systems

Anthraquinones are a large class of naturally occurring aromatic compounds built on a 9,10-dioxoanthracene core. rsc.org This rigid, planar, and aromatic scaffold is found in a wide variety of plants, fungi, lichens, and insects. nih.gov In biological systems, the anthraquinone scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. rsc.orgnih.gov

The biological activity of anthraquinone derivatives is highly dependent on the nature and position of substituent groups on the core structure. nih.govnih.gov Naturally occurring anthraquinones are often functionalized with hydroxyl, methyl, methoxy (B1213986), and formyl groups, which modulate their biological effects. nih.gov The planar structure of the anthraquinone ring system is a key feature that allows many of these compounds to intercalate with DNA, a mechanism that contributes to their cytotoxic and anticancer properties. nih.gov Furthermore, some anthraquinones are known to generate reactive oxygen species (ROS) and interact with various biological targets, including enzymes like topoisomerases. nih.govmdpi.com This versatility has made the anthraquinone scaffold a "privileged structure" in medicinal chemistry, serving as a template for the development of new therapeutic agents. mdpi.com

Historical Context of Nordamnacanthal Research

This compound is a naturally occurring anthraquinone that has been primarily isolated from plants of the Morinda genus, particularly Morinda citrifolia and Morinda elliptica, which belong to the Rubiaceae family. mdpi.comnih.govresearchgate.net The research into this compound is often historically intertwined with that of its close structural analogue, Damnacanthal (B136030).

Early research into the chemical constituents of Morinda species led to the isolation and identification of a variety of anthraquinones. Leistner, in 1975, was among the researchers who established cell suspension cultures of Morinda citrifolia and identified this compound as one of the anthraquinone compounds produced. researchgate.net Much of the subsequent research has focused on the biological activities of this compound, particularly its cytotoxic properties against various cancer cell lines. mdpi.comnih.gov Studies have demonstrated its potential as an anticancer agent, often comparing its efficacy to Damnacanthal to elucidate structure-activity relationships. mdpi.com For instance, research has shown that this compound induces apoptosis in cancer cells. mdpi.comnih.gov The total synthesis of this compound has also been achieved, allowing for the production of the compound for further biological investigation and the creation of related analogues to explore their therapeutic potential. nih.govresearchgate.net

Detailed Research Findings

Physical and Chemical Properties of this compound

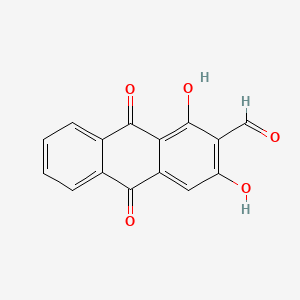

This compound, also known as 2-formyl-1,3-dihydroxyanthraquinone, is characterized by its distinct physical and chemical properties.

| Property | Value |

| Appearance | Orange-yellow crystals nih.gov |

| Molecular Formula | C15H8O5 nih.gov |

| Melting Point | 214–218 °C nih.gov |

| Excitation Wavelength | 419 nm nih.gov |

| Emission Wavelength | 479 nm nih.gov |

Cytotoxic Activity of this compound Against Cancer Cell Lines

Extensive research has been conducted to evaluate the cytotoxic effects of this compound against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) |

| CEM-SS | T-lymphoblastic leukemia | 1.7 rsc.orgmdpi.com | - |

| MCF-7 | Breast carcinoma | - | 60.07 ± 6.46 researchgate.net |

| K-562 | Myelogenous leukemia | - | 32.46 ± 8.73 researchgate.net |

| H400 | Oral squamous cell carcinoma | 6.8 ± 0.03 researchgate.net | - |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dihydroxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-6,17,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGZEHPFOUCUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190805 | |

| Record name | Nordamnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3736-59-2 | |

| Record name | Nordamnacanthal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordamnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Morinda Species (e.g., Morinda citrifolia, Morinda elliptica)

The Morinda genus, particularly Morinda citrifolia (commonly known as noni) and Morinda elliptica, are significant botanical sources of nordamnacanthal researchgate.netcore.ac.ukmdpi.comnih.govasianpubs.orgmdpi.comnoniresearch.orgwaocp.orgnih.govnih.govnih.govresearchgate.netresearchgate.netcore.ac.uk. Morinda citrifolia is native to regions including the Pacific Islands, Hawaii, the Caribbean, Asia, and Australia nih.govmdpi.com. In Southeast Asia, it is found in countries like Malaysia mdpi.commdpi.com. Morinda elliptica is also a documented source, with its roots being a primary site for this compound isolation mdpi.comwaocp.orgnih.govresearchgate.netcore.ac.ukupm.edu.my. Other Morinda species, such as Morinda lucida and Morinda scabrida, have also been identified as containing this compound researchgate.netcore.ac.ukresearchgate.net.

This compound is typically isolated as orange-yellow crystals, with reported melting points ranging from 214–218 °C core.ac.uknih.gov and 217–218 °C analis.com.mymdpi.com. Its molecular formula is C₁₅H₈O₅ analis.com.my.

Rubia Species (e.g., Rubia tinctorum)

The Rubia genus, notably Rubia tinctorum (madder root), is another important source of this compound nih.govnih.govwhiterose.ac.ukresearchgate.netscielo.org.corsc.org. Rubia tinctorum is historically recognized for its anthraquinone (B42736) dyes such as alizarin (B75676) and purpurin, but it also contains this compound among its pigment profile nih.govnih.govwhiterose.ac.ukresearchgate.netscielo.org.co. Other related species within the Rubia genus, including Rubia cordifolia and Rubia akane, have also been reported to contain various anthraquinones, with this compound identified in their composition nih.govresearchgate.net.

Other Documented Plant Families

While Morinda and Rubia species are the most extensively studied sources, the presence of anthraquinones, including this compound, is noted across a broader spectrum of plant families. These include Rubiaceae, Polygnaceae, Liliaceae, Leguminosae, and Rhamnaceae, indicating a wider natural distribution for this class of compounds researchgate.net.

Extraction and Purification Techniques for this compound

The isolation of this compound from plant matrices involves a series of extraction and purification steps, primarily utilizing solvent-based extraction followed by chromatographic separation.

Solvent-Based Extraction Approaches

The initial step in isolating this compound typically involves preparing the plant material, such as grinding dried roots analis.com.my. This powdered material is then subjected to extraction using organic solvents. A common approach involves sequential extraction, starting with less polar solvents like hexane, followed by more polar solvents such as ethyl acetate (B1210297), chloroform, and methanol (B129727) analis.com.my. The extraction process often involves soaking the plant material for extended periods, such as 48 hours, with repetitions to maximize compound yield analis.com.my. Ethyl acetate has been specifically identified as an effective solvent for extracting this compound from Morinda citrifolia roots nih.govresearchgate.net. Following solvent extraction, the resulting extracts are filtered and concentrated, typically using a rotary evaporator under vacuum analis.com.my.

Chromatographic Separation Strategies (e.g., Centrifugal Chromatography)

After the initial extraction, crude extracts are subjected to various chromatographic techniques to isolate and purify this compound. These methods exploit differences in the physical and chemical properties of compounds within the mixture.

Commonly employed techniques include:

Column Chromatography (CC): This is a fundamental technique used for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution by a mobile phase nih.govresearchgate.netanalis.com.mymdpi.comupm.edu.my. Solvent systems such as ethyl acetate/hexane mixtures are frequently used for elution nih.govresearchgate.netanalis.com.mymdpi.comupm.edu.my.

Liquid Vacuum Column (KCV) Chromatography: This method is employed for initial purification steps analis.com.my.

Chromatotron: This technique, often used with silica gel, is applied to further purify fractions obtained from initial separations nih.govanalis.com.my.

Sephadex Column Chromatography: This method utilizes gel filtration principles for separating compounds based on their size nih.govresearchgate.net.

The process often involves collecting fractions based on Thin-Layer Chromatography (TLC) patterns, which are then further purified. This compound has been identified as a major component in specific fractions isolated through these methods nih.gov. Recrystallization, often from solvents like chloroform, is a final step used to obtain highly pure this compound crystals analis.com.my.

Table 1: Major Plant Sources of this compound

| Plant Species | Plant Part Used | Family | Geographic Distribution Notes |

| Morinda citrifolia | Roots, Stems | Rubiaceae | Pacific Islands, Hawaii, Caribbean, Asia, Australia, Malaysia |

| Morinda elliptica | Roots | Rubiaceae | Southeast Asia (e.g., Malaysia) |

| Morinda lucida | Not specified | Rubiaceae | Not specified |

| Morinda scabrida | Not specified | Rubiaceae | Tropical forest of Thailand |

| Rubia tinctorum | Roots | Rubiaceae | Europe, Asia |

| Rubia cordifolia | Not specified | Rubiaceae | Asia |

| Rubia akane | Not specified | Rubiaceae | Asia |

Table 2: Common Extraction and Purification Techniques for this compound

| Technique Category | Specific Methods Employed | Key Solvents/Phases | Notes |

| Solvent-Based Extraction | Sequential extraction, Soxhlet extraction | Hexane, Ethyl Acetate, Chloroform, Methanol, Petrol | Involves soaking powdered plant material; extracts are filtered and concentrated. |

| Chromatographic Separation | Column Chromatography (CC), Liquid Vacuum Column (KCV) Chromatography, Chromatotron, Sephadex Column Chromatography, TLC | Silica Gel, Sephadex, Chloroform, Ethyl Acetate/Hexane | Separation based on polarity, size, and adsorption; fractions are collected and further purified; recrystallization is a final step. |

List of Compounds Mentioned:

this compound

Alizarin

Purpurin

Ruberythric acid

Lucidin

Rubiadin

Mollugin

1-hydroxy-2-methylanthraquinone (B15150)

Tectoquinone (2-methylanthraquinone)

1-hydroxy-2-methoxyanthraquinone (B181168)

1,3-dihydroxy-2-ethoxymethylanthraquinone

Scopoletin

Morindone

Pseudopurpurin

Munjistin

Lucidin-3-O-primeveroside

Lucidin-Ω-ethyl-ether

Pachybasin

Quinzarin

Rubiadin-1-methyl ether

Anthragallol

Danthron

Anthrafalvin

Alizarin-2-methyl-ether

Morindone-6-methyl-ether

Zerumbone

Betulinic acid

2-formyl-1-hydroxyanthraquinone

2-ethoxy-1-hydroxyanthraquinone

2-(ethoxy-ethyl)-1-hydroxyanthraquinone

1-hydroxy-2-methyl-9,10-anthraquinone

Damnacanthol-ω-ethyl ether

Lucidin-ω-butyl ether

Rubiadin-dimethyl ether

Rubiadin-1-methyl ether

Rubiadin-3-methyl ether

1-hydroxy-2-methyl-9,10-anthraquinone

2-bromomethyl-1,3-dimethoxyanthraquinone

2-hydroxymethyl-1,3-dimethoxyanthraquinone

2-formyl-1,3-dimethoxyantharquinone

1,3-dimethoxy-2-methylanthraquinone

1,3-dihydroxy-2-methylanthraquinone

1,3-dihydroxyanthraquinone

1,3-dimethoxyanthraquinone (B157787)

1,6-dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione

1,2-dimethoxyanthraquinone

Morindone-5-methylether

Fraxidin

3-hydroxy-2-carbaldehyde-anthraquinone

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes for Anthraquinones in Natural Sources

The biosynthesis of anthraquinones like nordamnacanthal in higher plants predominantly follows two major pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.netfrontiersin.org The latter is particularly significant for the production of Rubia-type anthraquinones, which are characteristic of the Rubiaceae family. researchgate.net This pathway is responsible for forming the A and B rings of the anthraquinone (B42736) structure from precursors derived from shikimic acid and α-ketoglutarate, while the C ring originates from isopentenyl diphosphate (B83284) (IPP). researchgate.net

Shikimate Pathway Involvement

The journey towards this compound begins with the shikimate pathway, a fundamental route in plants for the synthesis of aromatic amino acids and other essential compounds. ru.nl Chorismate, a key branch-point intermediate of this pathway, serves as a critical precursor. ru.nlwikipedia.org Instead of continuing towards the production of amino acids like tryptophan, tyrosine, and phenylalanine, a portion of the chorismate pool is diverted into the specialized pathway leading to anthraquinones. ru.nl This diversion marks a crucial regulatory point, channeling primary metabolites into secondary metabolic routes. ru.nl

Chorismite/o-Succinylbenzoic Acid Pathway Contributions

Following its formation via the shikimate pathway, chorismate is converted to isochorismate. nih.govresearchgate.net This reaction is a committed step in anthraquinone biosynthesis. ru.nl Subsequently, isochorismate undergoes a reaction with α-ketoglutarate and thiamine (B1217682) diphosphate (TPP) to form o-succinylbenzoic acid (OSB). researchgate.netnih.gov The enzyme responsible for this conversion is o-succinylbenzoate synthase. researchgate.netresearchgate.net The OSB is then activated by conversion to its CoA ester, a reaction catalyzed by OSB:CoA ligase. researchgate.netnih.gov Ring closure of the OSB-CoA ester ultimately yields 1,4-dihydroxy-2-naphthoic acid (DHNA), which provides the A and B rings of the anthraquinone core. researchgate.netnih.gov The final ring, ring C, is derived from the isoprenoid pathway. researchgate.net

Enzymatic Steps and Key Intermediates in Anthraquinone Biosynthesis

The biosynthesis of anthraquinones is a multi-enzyme process involving several key intermediates. The conversion of chorismate to isochorismate is catalyzed by isochorismate synthase. researchgate.netru.nlresearchgate.net This is a pivotal enzyme as it represents the branch point from primary metabolism. ru.nl The subsequent formation of o-succinylbenzoic acid from isochorismate is facilitated by o-succinylbenzoate synthase. researchgate.netresearchgate.net Another crucial enzyme, OSB:CoA ligase, activates OSB for the subsequent ring closure reaction. researchgate.netnih.gov

The formation of the third ring of the anthraquinone skeleton involves the prenylation of the naphthoquinone head-group precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netoup.com This step utilizes isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net In the Rubiaceae, IPP is primarily synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, not the mevalonic acid (MVA) pathway. researchgate.net The prenyltransferase responsible for attaching the prenyl group to DHNA has been identified in Rubia cordifolia as RcDT1, which catalyzes the first pathway-specific step in the biosynthesis of alizarin-type anthraquinones. oup.com Subsequent modifications, such as those carried out by cytochrome P450 monooxygenases, glycosyltransferases, and acyltransferases, lead to the vast diversity of anthraquinone structures found in nature. benthamscience.combenthamdirect.com

Table 1: Key Enzymes and Intermediates in Anthraquinone Biosynthesis

| Enzyme | Precursor | Product | Pathway Step |

| Isochorismate synthase | Chorismate | Isochorismate | Diversion from Shikimate Pathway |

| o-Succinylbenzoate synthase | Isochorismate, α-ketoglutarate | o-Succinylbenzoic acid (OSB) | Formation of Anthraquinone Precursor |

| OSB:CoA ligase | o-Succinylbenzoic acid (OSB) | OSB-CoA ester | Activation for Ring Closure |

| Prenyltransferase (e.g., RcDT1) | 1,4-dihydroxy-2-naphthoic acid (DHNA), DMAPP | Prenylated Naphthoquinone | Formation of the Third Ring |

Factors Influencing In Vivo Anthraquinone Production in Plant Cell and Organ Cultures

The production of anthraquinones, including this compound, in plant cell and organ cultures is influenced by a variety of factors. These can be manipulated to enhance the yield of these valuable secondary metabolites. nih.gov

Nutritional Factors: The composition of the culture medium plays a significant role. The concentration of sucrose (B13894), for instance, has been shown to affect both cell growth and anthraquinone production in Rubia cordifolia cell cultures, with 5% sucrose being optimal. tandfonline.com Other nutrients like myo-inositol and the ratio of ammonium (B1175870) to nitrate (B79036) can also impact production. nih.gov

Growth Regulators: Plant growth regulators, particularly auxins, are critical. For example, in Morinda citrifolia, naphthaleneacetic acid (NAA) has been found to induce anthraquinone biosynthesis, whereas 2,4-dichlorophenoxyacetic acid (2,4-D) can repress it. rmiq.org

Elicitation: The addition of elicitors, which are compounds that trigger defense responses in plants, can significantly enhance anthraquinone accumulation. Chitosan has been shown to increase anthraquinone production in Rubia tinctorum and Rubia akane cell cultures. nih.govconicet.gov.ar Similarly, methyl jasmonate is another effective elicitor. rmiq.org The optimal concentration of the elicitor is species-dependent. conicet.gov.ar

Precursor Feeding: Supplying precursors of the biosynthetic pathway can also boost production. The addition of shikimic acid and α-ketoglutaric acid to Morinda citrifolia cell suspension cultures has been shown to enhance anthraquinone yield. socg.in

Culture Conditions: Physical parameters such as pH and light can also influence secondary metabolite production. While pH changes did not significantly affect anthraquinone accumulation in some studies, light conditions have been reported to have both stimulatory and inhibitory effects depending on the plant species and the specific metabolite. nih.govconicet.gov.ar

Table 2: Factors Affecting Anthraquinone Production in Vitro

| Factor | Effect | Example |

| Nutrients | ||

| Sucrose | Optimal concentration enhances production | 5% sucrose optimal for Rubia cordifolia tandfonline.com |

| myo-Inositol | Can increase anthraquinone formation | Optimal at ~20 mg/L for R. cordifolia tandfonline.com |

| Growth Regulators | ||

| Auxins (e.g., NAA) | Can induce biosynthesis | NAA enhances production in Morinda citrifolia rmiq.org |

| Auxins (e.g., 2,4-D) | Can repress biosynthesis | 2,4-D represses production in M. citrifolia rmiq.org |

| Elicitors | ||

| Chitosan | Induces production | Effective in Rubia tinctorum and R. akane nih.govconicet.gov.ar |

| Methyl Jasmonate | Triggers production | Synergistic effects observed in R. tinctorum rmiq.org |

| Precursors | ||

| Shikimic acid | Enhances yield | Increased production in M. citrifolia socg.in |

| α-Ketoglutaric acid | Enhances yield | Increased production in M. citrifolia socg.in |

Synthetic Approaches and Analog Design

Total Synthesis of Nordamnacanthal

The total synthesis of this compound involves multi-step chemical transformations, typically starting from simpler anthraquinone (B42736) precursors or building the anthraquinone core from aromatic precursors.

Reaction Pathways and Synthetic Transformations

A common strategy for the synthesis of this compound begins with a readily accessible anthraquinone precursor, such as 1,3-dihydroxy-2-methylanthraquinone semanticscholar.orgmdpi.comnih.gov. This precursor is often synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and a suitably substituted benzene (B151609) derivative semanticscholar.orgmdpi.comnih.gov.

The pathway to this compound typically proceeds through several key transformations:

Acetylation: The precursor is acetylated, often using acetic anhydride in the presence of potassium carbonate, to form a monoacetylated intermediate semanticscholar.orgmdpi.com.

Methylation: This intermediate undergoes methylation, commonly with dimethyl sulfate (B86663) and potassium carbonate in acetone, to yield a dimethoxy derivative, such as 1,3-dimethoxy-2-methylanthraquinone semanticscholar.orgmdpi.com.

Bromination: The methyl group at the C-2 position is then brominated, typically using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions (Wohl-Ziegler reaction), to produce a 2-bromomethyl intermediate semanticscholar.orgmdpi.com.

Functional Group Conversion: The bromomethyl group is subsequently converted to the aldehyde (formyl) group characteristic of this compound. This can involve hydrolysis to a hydroxymethyl group followed by oxidation, or direct oxidation/hydrolysis steps under specific conditions, such as using 80% acetic acid, or a sequence involving aqueous sodium hydroxide (B78521) and then an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) semanticscholar.orgresearchgate.net.

Table 1: Key Synthetic Transformations in this compound Synthesis

| Step/Transformation | Description | Key Reagents/Conditions |

| Core Synthesis | Friedel-Crafts acylation | Phthalic anhydride, substituted benzene, AlCl₃/NaCl |

| Intermediate Preparation | Acetylation | Acetic anhydride, K₂CO₃ |

| Methylation | (CH₃)₂SO₄, K₂CO₃, dry acetone, reflux | |

| Bromination | NBS, CCl₄, reflux | |

| This compound Formation | Conversion of bromomethyl to formyl group | e.g., 80% acetic acid, reflux; or NaOH/EtOH, HCl, PCC; or AlCl₃/CH₂Cl₂ |

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is driven by the desire to explore its structure-activity relationships and to develop compounds with improved biological potency, selectivity, or pharmacokinetic properties.

Structural Modifications and Derivative Classes

Analogues of this compound are typically created by modifying the core anthraquinone structure or the side chain at the C-2 position. Common modifications include:

Side Chain Modifications: Altering the formyl group at C-2 to other functionalities such as hydroxymethyl, bromomethyl, or ester groups. Variations in the length or branching of alkyl chains attached to the anthraquinone core have also been explored.

Anthraquinone Core Modifications: Changes to the substitution pattern of hydroxyl and methoxy (B1213986) groups on the anthraquinone rings, or even alterations to the ring system itself, can lead to new classes of derivatives.

Several related anthraquinone compounds and synthesized analogues have been investigated alongside this compound. These include compounds like Damnacanthal (B136030), 2-bromomethyl-1,3-dimethoxyanthraquinone, 2-hydroxymethyl-1,3-dimethoxyanthraquinone, and various hydroxylated or methoxylated anthraquinones mdpi.comnih.gov.

Table 2: this compound Analogues and Their Structural Modifications

| Derivative Class/Example | Key Structural Modification | Rationale for Modification |

| This compound | Formyl group at C-2, Hydroxyl at C-3, Methoxy at C-1 | Natural product; baseline for SAR studies |

| Damnacanthal | Formyl group at C-2, Methoxy at C-1, Hydroxyl at C-3 | Structural isomer/related compound, often compared for activity |

| 2-Bromomethyl Derivative | Bromomethyl group at C-2, Methoxy at C-1 & C-3 | Intermediate in synthesis; often shows high activity |

| 2-Hydroxymethyl Derivative | Hydroxymethyl group at C-2, Methoxy at C-1 & C-3 | Alternative side chain modification |

| Methoxy/Hydroxyl Variations | Altered positions or number of -OH/-OCH₃ groups (e.g., 13a, 13b) | Modulate electronic properties, polarity, and binding |

Strategies for Enhancing Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of this compound analogues with enhanced biological activity, particularly cytotoxic effects against cancer cell lines. Key findings indicate that:

The presence and position of substituents like formyl, hydroxyl, and methoxy groups on the anthraquinone skeleton are critical determinants of cytotoxic activity mdpi.comgavinpublishers.comresearchgate.net.

A formyl group at the C-2 position, as seen in this compound, has been associated with strong cytotoxic activity mdpi.comgavinpublishers.com.

Modifications such as a bromomethyl group at C-2 have also demonstrated significant activity, sometimes exceeding that of the parent compound against specific cell lines nih.govresearchgate.net.

The combination of specific functional groups, such as a methoxy group at C-1 and a hydroxyl group at C-3 adjacent to the C-2 substituent, appears to be important for optimizing activity mdpi.comresearchgate.net.

Pharmacological Investigations and Molecular Mechanisms Preclinical Studies

Antineoplastic and Cytotoxic Activities in Cellular Models

The chemical compound Nordamnacanthal, an anthraquinone (B42736) primarily isolated from plants of the Morinda genus, has demonstrated notable cytotoxic and antineoplastic properties across a variety of cancer cell lines in preclinical studies. researchgate.netcore.ac.ukresearchgate.net These investigations highlight its potential as a subject for further oncological research.

Effects on Diverse Cancer Cell Lines

This compound has shown significant cytotoxic effects against several leukemia cell lines. In studies involving the K562 human myelogenous leukemia cell line, this compound exhibited potent activity, with one study reporting an IC50 value of 1.23 μg/ml and another reporting 5.99 μg/ml. gavinpublishers.comgavinpublishers.com Further research determined an IC50 value of 32.46 ± 8.73 μM against K562 cells. researchgate.net

The compound was also found to be highly cytotoxic to the CEM-SS T-lymphoblastic leukemia cell line. researchgate.net Research has indicated IC50 values of 1.7 μg/mL and 5.7 ± 0.4 µg/mL in this cell line. core.ac.ukmdpi.com The cytotoxic mechanism in CEM-SS cells involves the induction of apoptosis, characterized by DNA fragmentation. mdpi.comnih.gov This apoptotic process appears to be independent of ongoing transcription but is associated with morphological changes such as nuclear chromatin condensation and the formation of apoptotic bodies. nih.govnih.govresearchgate.net

In the case of the HL-60 human promyelocytic leukemia cell line, this compound displayed cytotoxic activity with reported IC50 values of 5.0 μg/mL and 23.3 ± 0.7 µg/mL in different studies. researchgate.netcore.ac.uk

Table 1: Cytotoxic Activity of this compound on Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source(s) |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 1.23 µg/mL | gavinpublishers.com |

| K562 | Chronic Myelogenous Leukemia | 5.99 µg/mL | gavinpublishers.com |

| K562 | Chronic Myelogenous Leukemia | 32.46 ± 8.73 µM | researchgate.net |

| CEM-SS | T-lymphoblastic Leukemia | 1.7 µg/mL | mdpi.comnih.govnih.gov |

| CEM-SS | T-lymphoblastic Leukemia | 5.7 ± 0.4 µg/mL | core.ac.ukunisza.edu.my |

| HL-60 | Promyelocytic Leukemia | 5.0 µg/mL | researchgate.net |

| HL-60 | Promyelocytic Leukemia | 23.3 ± 0.7 µg/mL | core.ac.uk |

| MOLT-4 | T-lymphoblastic Leukemia | 3.8 µg/mL | researchgate.net |

This compound has been investigated for its effects on breast cancer cell lines, demonstrating cytotoxicity and inducing cellular changes. In MCF-7 breast adenocarcinoma cells, this compound was reported to have an IC50 value of 54 μg/ml. researchgate.net It induced apoptosis and arrested the cell cycle at the G2/M phase, which was associated with the downregulation of the Bcl-2 protein. researchgate.net Another study reported an IC50 value of 60.07 ± 6.46 μM against MCF-7 cells. researchgate.net Furthermore, this compound has been shown to potentiate the cytotoxic effects of tamoxifen (B1202) in MCF-7 cells, suggesting potential for combination therapies. nih.gov When combined, a significant reduction in cell viability and an increase in apoptosis were observed. nih.gov

The compound also exhibited cytotoxic effects on the MDA-MB-231 triple-negative breast cancer cell line. researchgate.net Research has shown that this compound can inhibit the growth and induce cell death in these cells. researchgate.netresearchgate.net

Table 2: Cytotoxic Activity of this compound on Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Observed Effects | Source(s) |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 54 µg/mL | Apoptosis, G2/M phase arrest, Bcl-2 downregulation | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | 60.07 ± 6.46 µM | Cytotoxicity | researchgate.net |

| MDA-MB231 | Triple-Negative Breast Cancer | Not Specified | Growth inhibition, cell death induction | researchgate.netresearchgate.net |

The antineoplastic activity of this compound has been evaluated against gastrointestinal cancer cell lines. In studies with the SNU-1 stomach cancer cell line and the LS-174T colon cancer cell line, this compound demonstrated cytotoxic effects. gavinpublishers.comgavinpublishers.com Morindone, a related anthraquinone, showed high activity against both SNU-1 and LS-174T cells with IC50 values of 2.72 μg/ml and 2.93 μg/ml, respectively. gavinpublishers.comgavinpublishers.com While specific IC50 values for this compound against these two cell lines were not detailed in the provided search results, its inclusion in studies with active compounds suggests it was also tested. gavinpublishers.comgavinpublishers.com

Additionally, research on the HCT-116 human colorectal cancer cell line has indicated that related anthraquinones can induce caspase activity and cell growth arrest. mdpi.com

Table 3: Cytotoxic Activity of Related Anthraquinones on Colorectal and Stomach Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value | Source(s) |

|---|---|---|---|---|

| SNU-1 | Stomach Cancer | Morindone | 2.72 µg/mL | gavinpublishers.comgavinpublishers.com |

| LS-174T | Colon Cancer | Morindone | 2.93 µg/mL | gavinpublishers.comgavinpublishers.com |

This compound has demonstrated significant cytotoxic effects against oral squamous cell carcinoma (OSCC) cells. In a study involving multiple OSCC cell lines, the maximum growth inhibition for this compound was observed in H400 cells, with an IC50 value of 6.8 ± 0.03 μg/mL. researchgate.netnih.gov Treatment of H400 cells with this compound led to marked morphological changes characteristic of apoptosis, induced early apoptosis, and inhibited cell migration. researchgate.netnih.gov The compound showed selective cytotoxicity towards cancer cells with minimal effect on normal 3T3 fibroblast cells. nih.gov

Table 4: Cytotoxic Activity of this compound on Oral Squamous Cell Carcinoma Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source(s) |

|---|---|---|---|

| H400 | Oral Squamous Cell Carcinoma | 6.8 ± 0.03 µg/mL | researchgate.netnih.gov |

| H413 | Oral Squamous Cell Carcinoma | 12.2 ± 0.030 µg/mL | vulcanchem.com |

| H376 | Oral Squamous Cell Carcinoma | 10 ± 0.062 µg/mL | vulcanchem.com |

| H357 | Oral Squamous Cell Carcinoma | 13 ± 0.026 µg/mL | vulcanchem.com |

| H314 | Oral Squamous Cell Carcinoma | > 30 µg/mL | vulcanchem.com |

The cytotoxic potential of this compound has also been reported in other cancer models, including small cell lung cancer. nih.govwaocp.org One study specifically mentioned its cytotoxic activity against the NCI-H187 human small cell lung cancer cell line. core.ac.uk Another study on A549 lung cancer cells found that this compound was the most active among six tested anthraquinones, with an IC50 value of 16.3 ± 2.5 μM. researchgate.netresearchgate.net This effect was dose-dependent and led to morphological changes indicative of apoptosis, as well as G2/M phase cell cycle arrest. researchgate.netresearchgate.net

Table 5: Cytotoxic Activity of this compound on Other Carcinoma Models

| Cell Line | Cancer Type | IC50 Value | Observed Effects | Source(s) |

|---|---|---|---|---|

| NCI-H187 | Small Cell Lung Cancer | Not Specified | Cytotoxicity | core.ac.uk |

| A549 | Lung Cancer | 16.3 ± 2.5 µM | Apoptosis, G2/M phase arrest | researchgate.netresearchgate.net |

Mechanistic Elucidation of Cell Death Pathways

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. researchgate.netsemanticscholar.org This has been consistently observed across different cancer cell types. In studies on T-lymphoblastic leukemia (CEM-SS) cells, treatment with this compound was found to be cytotoxic specifically by inducing apoptosis. researchgate.netresearchgate.net Similarly, in H400 oral squamous carcinoma cells, this compound treatment led to morphological changes characteristic of apoptosis and the induction of early apoptotic events. mdpi.comnih.gov The induction of apoptosis by this compound in CEM-SS cells occurs independently of ongoing transcription processes, suggesting it may trigger the apoptotic cascade downstream of transcriptional regulation. researchgate.netresearchgate.net

A biochemical hallmark of apoptosis is the fragmentation of chromosomal DNA into internucleosomal units. This compound has been shown to induce this phenomenon in cancer cells. researchgate.netnih.gov In studies using CEM-SS leukemia cells, treatment with this compound resulted in the cleavage of DNA into fragments of approximately 180–200 base pairs and their multiples. researchgate.netresearchgate.net This created a distinct "ladder-like" pattern when analyzed by agarose (B213101) gel electrophoresis. researchgate.netresearchgate.net This DNA fragmentation was also clearly observed in H400 oral cancer cells after 48 and 72 hours of treatment with this compound. nih.gov

The process of DNA fragmentation observed during this compound-induced apoptosis is mediated by the activation of endogenous endonucleases. researchgate.net Specifically, research has identified the activation of a Mg2+/Ca2+-dependent endonuclease as the enzyme responsible for the internucleosomal DNA cleavage in CEM-SS cells. researchgate.netresearchgate.net This activation is a critical step in the execution phase of apoptosis triggered by the compound. Interestingly, while elevations in cytosolic Ca2+ concentration are often linked to endonuclease activation, studies on this compound-induced apoptosis in CEM-SS cells suggest that this process can occur without a requisite increase in cytosolic Ca2+ levels. researchgate.netresearchgate.net

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The apoptotic pathway induced by this compound involves the activation of these key enzymes. In H400 oral cancer cells, treatment with this compound led to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). dntb.gov.ua The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis. dntb.gov.ua Further studies on breast cancer cells (MCF-7 and MDA-MB231) also indicated that apoptosis was mediated through the activation of both caspase-3 and caspase-8. nih.gov

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of cell cycle arrest and apoptosis. While the related compound damnacanthal (B136030) has been shown to induce apoptosis through the activation of the p53 and p21 signaling pathways in breast cancer and melanoma cells, the direct involvement of this specific pathway in this compound-induced cell death has not been extensively detailed in the available scientific literature. nih.govresearchgate.net Studies on this compound have often pointed towards mechanisms such as the downregulation of the anti-apoptotic protein Bcl-2 and the induction of G2/M cell cycle arrest. researchgate.net However, a definitive link and detailed mechanistic study concerning this compound's direct effect on p53 and p21 expression and function remains an area for further investigation.

Cell Cycle Perturbations

This compound has been observed to interfere with the normal progression of the cell cycle in various cancer cell lines, inducing arrest at different phases. This disruption of the cell division process is a key mechanism contributing to its cytotoxic effects. The specific phase of cell cycle arrest appears to be dependent on the cancer cell type. researchgate.net

The induction of cell cycle arrest at the G0/G1 checkpoint by this compound has been noted, particularly in combination therapies. In human breast cancer MCF-7 cells, treatment with this compound alone did not cause a significant G0/G1 phase arrest. nih.gov However, when combined with tamoxifen, a significant accumulation of cells in the G0/G1 phase was observed, increasing from 45% in control cells to 63% in the co-treated cells. nih.gov This suggests a synergistic effect that enhances the inhibition of cell cycle progression at this initial phase. nih.gov In contrast, studies on T-lymphoblastic leukaemia (CEM-SS) cells indicated that while the related compound damnacanthal caused a clear arrest at the G0/G1 phase, this compound's primary effect was the induction of apoptosis rather than a specific G0/G1 block. mdpi.comnih.gov

This compound has been shown to induce S phase arrest in specific cancer cell lines. In studies involving CEM-SS T-lymphoblastic leukemia cells, treatment with this compound led to an increase in the S phase cell population after 24 hours. mdpi.comnih.gov This arrest in the DNA synthesis phase was, however, alleviated with longer exposure, as cells were able to proceed to the G2/M phase after 48 hours. mdpi.comnih.gov Similarly, S-phase cell cycle arrest was reported in H400 oral cancer cells following treatment with this compound, indicating that this is a mechanism of its antitumor activity in certain cancer types. researchgate.net

The ability of this compound to halt cell division at the G2/M checkpoint has been demonstrated in other cancer models. In studies on A549 lung cancer cells, this compound induced a dose-dependent arrest in the G2/M phase. researchgate.net The percentage of cells in the G2/M phase increased from 27.6% in control groups to 48.9% when treated with a 40 μM concentration of the compound. researchgate.net This effect was consistent with the observed inhibition of tubulin polymerization. researchgate.net Furthermore, separate research on MCF-7 breast cancer cells also indicated that this compound arrested the cell cycle progression at the G2/M phase. researchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines

| Cell Line | Phase of Arrest | Observation | References |

|---|---|---|---|

| MCF-7 (Breast Cancer) | G0/G1 | Significant arrest only when combined with Tamoxifen. | nih.gov |

| MCF-7 (Breast Cancer) | G2/M | Arrest at the G2/M phase was observed. | researchgate.net |

| CEM-SS (T-lymphoblastic Leukemia) | S Phase | Increase in S phase population at 24h, which was alleviated by 48h. | mdpi.comnih.gov |

| H400 (Oral Cancer) | S Phase | Induced S-phase cell cycle arrest. | researchgate.net |

| A549 (Lung Cancer) | G2/M | Dose-dependent increase in G2/M phase cells. | researchgate.net |

Inhibition of Cell Migration and Invasion

Preclinical studies have demonstrated that this compound can inhibit the migration of cancer cells, a critical step in the process of metastasis. In wound-healing assays using H400 oral squamous cell carcinoma (OSCC) cells, both this compound and the related compound damnacanthal showed a significant suppressive effect on cell migration compared to control cells. nih.gov This indicates that this compound has the potential to interfere with the metastatic cascade of oral cancer. nih.govnih.gov The related anthraquinone, damnacanthal, has been identified as a potent inhibitor of LIM-kinase (LIMK), which plays a crucial role in cell migration by regulating actin dynamics. molbiolcell.org Inhibition of LIMK by damnacanthal was shown to impair the chemotactic migration of lymphocytes and inhibit the migration and invasion of breast carcinoma cells. molbiolcell.org

Table 2: Research Findings on Inhibition of Cell Migration by this compound

| Cell Line | Assay | Finding | References |

|---|---|---|---|

| H400 (Oral Squamous Cell Carcinoma) | Wound-healing assay | Demonstrated a significant suppressive effect on cell migration. | nih.govnih.gov |

Identification of Molecular Targets and Signaling Pathways

Protein Kinase Modulation (e.g., Src kinase, HER2, β-catenin, Akt1)

This compound and its related compounds exert their anticancer effects by interacting with and modulating the activity of several key protein kinases and signaling pathways that are often dysregulated in cancer.

Src kinase: The related compound, damnacanthal, has been shown to have a potent inhibitory effect on Src family tyrosine kinases, such as Lck and Src itself. researchgate.netunisza.edu.myscispace.com Molecular docking studies have also been performed to model the binding interaction between this compound and the Src protein kinase (PDB ID: 2SRC), suggesting it may also target this kinase. gavinpublishers.com Src kinase is a non-receptor tyrosine kinase that plays a vital role in regulating cell division, motility, and survival, and its overexpression is common in many cancers. nih.gov

HER2: Molecular docking studies have identified Human Epidermal Growth Factor Receptor 2 (HER2) as a potential molecular target for this compound. gavinpublishers.comgavinpublishers.com HER2 (PDB ID: 3PP0) is a receptor tyrosine kinase that is overexpressed in some cancers, notably stomach and breast cancer, making it a key therapeutic target. gavinpublishers.comnih.gov The computational analysis suggests that this compound can bind effectively to the HER2 protein receptor. gavinpublishers.comgavinpublishers.com

β-catenin: The Wnt/β-catenin signaling pathway is crucial for cell proliferation, and its aberrant activation is a hallmark of several cancers, including colon cancer. gavinpublishers.comnih.govijbs.com In the absence of Wnt signaling, β-catenin is targeted for degradation. ijbs.com Upon pathway activation, β-catenin accumulates and translocates to the nucleus to activate target gene transcription. mdpi.comnih.gov Molecular docking analyses using the β-catenin protein receptor (PDB ID: 1JDH) have indicated that this compound can bind well with this protein, suggesting a potential inhibitory role in this critical oncogenic pathway. gavinpublishers.comgavinpublishers.com

Akt1: The PI3K/Akt/mTOR signaling pathway is central to cancer cell survival, proliferation, and metabolic processes. umsha.ac.irumsha.ac.ir Akt1, a serine/threonine kinase, is a critical node in this pathway. umsha.ac.ir A computational study screened various anthraquinone compounds for their potential to inhibit Akt1 and identified this compound as a promising candidate. umsha.ac.irumsha.ac.ir The molecular docking analysis showed that this compound has a favorable binding affinity to the catalytic site of Akt1. umsha.ac.irumsha.ac.ir This suggests that this compound may exert its anticancer effects by suppressing the Akt signaling pathway. umsha.ac.irresearchgate.net

Table 3: Molecular Targets of this compound Identified in Preclinical and In Silico Studies

| Molecular Target | Cancer Relevance | Study Type | Finding | References |

|---|---|---|---|---|

| Src kinase | Overexpressed in many cancers, regulates cell division and motility. | Molecular Docking | This compound is predicted to bind to the Src protein kinase receptor. | gavinpublishers.com |

| HER2 | Overexpressed in breast and stomach cancers, drives tumor growth. | Molecular Docking | This compound showed potential to bind well with the HER2 protein receptor. | gavinpublishers.comgavinpublishers.com |

| β-catenin | Key component of the Wnt pathway, often deregulated in colon cancer. | Molecular Docking | This compound is predicted to bind to the β-catenin protein receptor. | gavinpublishers.comgavinpublishers.com |

| Akt1 | Crucial kinase in the PI3K/Akt/mTOR pathway, promoting cell survival. | Molecular Docking | Identified as a potential inhibitor of the Akt1 catalytic site. | umsha.ac.irumsha.ac.ir |

Transcription Factor Regulation (e.g., C/EBPβ, NAG-1)

While research has more extensively detailed the role of the related compound damnacanthal in transcription factor regulation, the direct influence of this compound on CCAAT/enhancer-binding protein β (C/EBPβ) and nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1) is an area requiring more specific investigation. Damnacanthal has been shown to enhance the transcription factor C/EBPβ, which in turn increases the transcription of the pro-apoptotic protein NAG-1. mdpi.com C/EBPβ is a critical transcription factor involved in the regulation of genes related to immune and inflammatory responses, as well as cell growth and differentiation. uniprot.orgnih.govactivemotif.comabcam.com Its activation is a key step in initiating the differentiation of preadipocytes. ksdb.org Given the structural similarity between this compound and damnacanthal, it is plausible that this compound may also exert its effects through similar pathways, though this requires further dedicated study.

DNA Intercalation Mechanisms

This compound, like other anthraquinones, is believed to exert some of its cytotoxic effects through DNA intercalation. researchgate.net DNA intercalators are molecules with planar aromatic ring systems that can insert themselves between the base pairs of a DNA double helix. patsnap.comresearchgate.netijabbr.com This insertion disrupts the normal structure of DNA, causing it to unwind and lengthen, which can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. patsnap.comresearchgate.net The planar tricyclic structure of the anthraquinone core is considered essential for this cytotoxic activity. researchgate.net While the precise mechanics of this compound's interaction with DNA are still being elucidated, it is understood that this intercalation is a key part of a cascade of events leading to its biological effects. ijabbr.com It is likely that this process is followed by the inhibition of DNA-dependent enzymes and potential DNA damage. researchgate.net

Structure-Activity Relationships Governing Biological Efficacy

The biological activity of this compound is intrinsically linked to its chemical structure, with specific functional groups and their positions on the anthraquinone core playing a crucial role in its cytotoxic potency. gavinpublishers.commdpi.com

Influence of Substituents on Cytotoxic Potency (e.g., formyl, hydroxyl, methoxyl, bromomethyl)

Studies on the structure-activity relationship of this compound and related compounds have highlighted the importance of various substituents. gavinpublishers.commdpi.com The presence of a formyl group at the C-2 position is a significant contributor to the cytotoxic activity of this compound. gavinpublishers.commdpi.com The hydroxyl group at C-1 allows for the formation of intermolecular hydrogen bonds, which can enhance cytotoxic effects. gavinpublishers.com In contrast, a methoxyl group at the same position, as seen in damnacanthal, contributes to hydrophobic interactions. gavinpublishers.com The presence of a bromomethyl group at C-2 has also been identified as an important pharmacophore for anticancer activity. mdpi.com The number of hydroxyl groups on the anthraquinone nucleus appears to be a key factor in determining the degree of cell growth inhibition, with compounds having two or three hydroxyl groups showing greater effectiveness. iomcworld.com

Positional Effects of Functional Groups on Anthraquinone Core

The specific placement of functional groups on the anthraquinone skeleton is critical to the cytotoxic activity of this compound. gavinpublishers.com For instance, the presence of a formyl group at the C-2 position in this compound is associated with strong cytotoxic activity against certain cancer cell lines. gavinpublishers.com Research suggests that an electron-withdrawing functional group at the 2-position can lead to greater uptake by plant cells, which may have implications for its bioavailability and activity in biological systems. nih.gov Conversely, an electron-donating group at the 1-position can slow this uptake, possibly due to steric hindrance. nih.gov Compounds with two meta-hydroxyl groups, such as this compound, have demonstrated strong cytotoxicity. iomcworld.com

Comparative Analysis with Related Anthraquinones (e.g., Damnacanthal)

When compared to its close analogue, damnacanthal, this compound exhibits distinct differences in biological activity, primarily due to a single functional group substitution. This compound has a hydroxyl group at the C-1 position, whereas damnacanthal has a methoxyl group at the same position. nih.gov This seemingly minor difference has significant consequences for their cytotoxic effects.

This compound has been found to be more cytotoxic than damnacanthal against certain cell lines, such as T-lymphoblastic leukemia (CEM-SS) cells. mdpi.com Specifically, this compound induced apoptosis in these cells, while damnacanthal had a cytostatic effect, causing cell cycle arrest. researchgate.net In other studies, damnacanthal showed greater cytotoxic activity than this compound. gavinpublishers.comcore.ac.uk For example, damnacanthal was more effective against HL-60, CEM-SS, and WEHI-3B leukemia cell lines. core.ac.uk This difference in activity is attributed to the methoxyl group at C-1 in damnacanthal, which is thought to enhance the generation of singlet oxygen and superoxide (B77818) anion radicals. core.ac.uk

Table 1: Comparative Cytotoxicity (IC50 values in µg/mL) of this compound and Damnacanthal in Various Cell Lines

| Compound | CEM-SS | K562 | SNU-1 | LS-174T | H400 |

|---|---|---|---|---|---|

| This compound | 1.7 mdpi.com, 5.7 core.ac.uk | 5.99 gavinpublishers.com | Moderately Active gavinpublishers.com | Strong Activity gavinpublishers.com | >30 nih.gov |

| Damnacanthal | 10 mdpi.com | Moderately/Weakly Active gavinpublishers.com | Higher Activity than this compound gavinpublishers.com | Strong Activity gavinpublishers.com | 1.9 nih.gov |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating, identifying, and quantifying Nordamnacanthal in complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV/Vis detectors (HPLC-UV) or Diode Array Detectors (HPLC-DAD), serves as a primary tool for the quantitative determination and purity assessment of this compound nih.govcapes.gov.brnih.govcapes.gov.br. These techniques allow for the separation of this compound from other compounds in plant extracts or synthetic mixtures, enabling precise quantification based on its characteristic UV-Vis absorption profile gavinpublishers.comanalis.com.mygavinpublishers.com. Studies have reported the development and validation of HPLC-UV methods specifically for quantifying anthraquinones, including this compound, with good reproducibility, often showing relative standard deviations (RSD) around 4.2% nih.govcapes.gov.br.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) significantly enhances identification capabilities. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of this compound, researchers can confirm its presence and structure, even in complex matrices nih.govcapes.gov.brnih.govsemanticscholar.orgresearcher.lifersc.orgresearchgate.netresearchgate.net. High-resolution mass spectrometry (HR-MS) further refines this by providing accurate mass measurements, which are essential for determining elemental compositions and molecular formulas, thereby confirming the identity of this compound and its potential derivatives rsc.orgresearchgate.netresearchgate.netresearchgate.net. Techniques such as HPLC-UV-Vis-ESI MS/MS are particularly powerful for characterizing natural dyes, including this compound, by providing both spectral and mass spectrometric data nih.govsemanticscholar.orgresearcher.life. Typical HPLC analyses for this compound often employ reversed-phase C18 columns with mobile phases comprising acetonitrile (B52724) and water, often acidified with formic acid, with detection wavelengths set to capture its characteristic absorption bands researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique for the identification and quantification of this compound, especially when dealing with volatile or semi-volatile compounds or when analyzing complex natural product mixtures nih.govcapes.gov.brresearchgate.netplos.orgresearchgate.net. GC-MS identifies compounds by comparing their retention times and electron impact mass spectra (EI-MS) to established libraries or reference standards researchgate.netresearchgate.netnih.gov. The fragmentation patterns generated by EI-MS are highly specific and serve as a fingerprint for confirming the identity of this compound, allowing for its differentiation from structurally similar compounds nih.govcapes.gov.brresearchgate.net. GC-MS has been instrumental in identifying this compound in various plant sources, such as Morinda citrifolia plos.org. Furthermore, GC-MS can be utilized for the analysis of derivatized anthraquinones, enhancing their volatility and detectability researchgate.net.

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for determining the detailed molecular structure of this compound and for elucidating the structures of any newly synthesized derivatives.

¹H NMR Spectroscopy: Proton NMR spectra of this compound reveal characteristic signals that confirm the presence of key functional groups and aromatic protons. For instance, ¹H NMR data recorded in solvents like acetone-d₆ or CDCl₃ typically show a distinct signal for the aldehyde proton (CHO) in the δ 10.34-10.45 ppm range, while aromatic protons resonate between δ 7.69 and 8.32 ppm gavinpublishers.commdpi.comasianpubs.org. Signals corresponding to hydroxyl (OH) and methoxy (B1213986) (OCH₃) groups are also observed mdpi.com.

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon backbone of this compound, including signals for carbonyl carbons, aromatic carbons, and those bearing functional groups gavinpublishers.comasianpubs.orguitm.edu.my.

Structural Elucidation of Derivatives: NMR is paramount in confirming the successful synthesis and structural integrity of novel derivatives of this compound, such as boronate derivatives, by verifying the incorporation of new functional groups and structural modifications researchgate.netresearchgate.netresearchgate.net.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, thereby aiding in its identification and structural characterization gavinpublishers.comgavinpublishers.commdpi.comasianpubs.orgupm.edu.myuitm.edu.my.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS typically shows a molecular ion peak for this compound at m/z 268 ([M⁺]), along with characteristic fragment ions resulting from the breakdown of the molecule gavinpublishers.comgavinpublishers.commdpi.comasianpubs.orguitm.edu.my. These fragmentation patterns are crucial for structural confirmation and comparison with known data.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS): ESI-MS and its tandem variant (MS/MS) are widely used, especially when coupled with liquid chromatography (LC-MS/MS). These techniques provide molecular weight information and detailed fragmentation pathways, essential for identifying this compound in complex mixtures and for differentiating between isomers nih.govsemanticscholar.orgresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HR-MS): HR-MS, such as Time-of-Flight (QToF-MS), offers highly accurate mass measurements, enabling the determination of precise elemental compositions and the confirmation of molecular formulas, which is vital for unambiguous identification, particularly of novel compounds or derivatives semanticscholar.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net.

UV-Vis and IR spectroscopy provide complementary information about this compound's electronic structure and functional groups, contributing to its characterization and the understanding of its photophysical properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule, revealing its chromophoric system analis.com.mymdpi.comasianpubs.orgikm.org.my. Absorption maxima (λmax) for this compound are typically observed in the range of 246-290 nm, with additional absorption bands appearing at longer wavelengths, around 412-422 nm, attributed to the extended conjugation and the presence of hydroxyl groups analis.com.mygavinpublishers.commdpi.comasianpubs.org. The specific arrangement of substituents, such as the aldehyde and hydroxyl groups, can influence these spectral characteristics, potentially leading to red-shifts in absorption and emission spectra ikm.org.my. UV-Vis detection is also commonly integrated with HPLC for quantitative analysis nih.govcapes.gov.brnih.govcapes.gov.brnih.govsemanticscholar.orgresearchgate.net.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy identifies the characteristic vibrational modes of functional groups present in this compound, providing direct evidence of its chemical structure analis.com.mygavinpublishers.commdpi.comasianpubs.orgupm.edu.my. Key absorption bands typically observed for this compound include:

O-H stretching (hydroxyl group): ~3434-3448 cm⁻¹

C=O stretching (non-chelated carbonyl): ~1670 cm⁻¹

C=O stretching (chelated carbonyl): ~1630-1634 cm⁻¹

C=C stretching (aromatic rings): ~1560-1592 cm⁻¹

C-O stretching (ether/hydroxyl): ~1260-1309 cm⁻¹ IR spectroscopy is routinely used in conjunction with NMR and MS for comprehensive structural confirmation asianpubs.orgupm.edu.myuitm.edu.mygu.se.

Data Tables

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Source(s) |

| UV-Vis | λmax (nm) | 214, 246, 253, 262, 290, 420 (in MeOH); 412, 284, 264, 254 (in CHCl₃) | mdpi.comasianpubs.org |

| 290, 246 (in EtOH) | gavinpublishers.comgavinpublishers.com | ||

| 258.21, 268.71 (in unspecified solvent) | analis.com.my | ||

| IR | νmax (cm⁻¹) | 3434 (OH), 2957, 2927 (CH), 1670 (C=O, non-chelated), 1648 (C=O, non-chelated), 1566 (C=C aromatic), 1344, 1260, 1231, 1132, 7310 | mdpi.com |

| 3440 (OH), 2926 (CH sp³), 2856 (CH sp³), 1736 (C=O), 1644 (CHO C=O), 1592, 1464 (C=C aromatic), 1268 (C-O) | asianpubs.org | ||

| 2928, 1734, 1649, 1356, 1274 | gavinpublishers.comgavinpublishers.com | ||

| 3071, 1667, 1573, 1456, 1309, 1262 | analis.com.my | ||

| EI-MS | m/z (rel. int.) | 268 (M⁺, 85%), 240 (100%), 212 (26%), 184 (22%), 138 (18%), 77 (15%), 69 (136%) | asianpubs.org |

| 268 [M⁺], 240, 212, 184, 128, 69 | gavinpublishers.comgavinpublishers.com | ||

| 268 (M⁺, 100), 267 (35), 254 (100), 237 (16), 197 (24), 180 (31) | mdpi.com |

Table 2: ¹H NMR Assignments for this compound

| Proton Assignment | Solvent | δ (ppm) | Multiplicity | Coupling (Hz) | Source(s) |

| CHO | Acetone-d₆ | 10.45 | s | - | mdpi.com |

| OH (1-OH) | Acetone-d₆ | 13.22 | s | - | mdpi.com |

| H-8 | Acetone-d₆ | 8.32 | dd | 1.5, 7.5 | mdpi.com |

| H-5 | Acetone-d₆ | 8.26 | dd | 1.5, 7.5 | mdpi.com |

| H-6 & H-7 | Acetone-d₆ | 7.87–7.78 | m | - | mdpi.com |

| H-4 | Acetone-d₆ | 7.69 | s | - | mdpi.com |

| CHO | CDCl₃ | 10.34 | s | - | asianpubs.org |

| H-8 | CDCl₃ | 8.29 | d | 7.0 | asianpubs.org |

| H-5 | CDCl₃ | 8.25 | d | 7.0 | asianpubs.org |

| H-6 & H-7 | CDCl₃ | 7.85–7.82 | m | - | asianpubs.org |

| H-4 | CDCl₃ | 7.29 | s | - | asianpubs.org |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes double doublet, 'm' denotes multiplet.

Compound List

Anthragallol

Aucubin

Brazilwood

Damnacanthol

Deoxyerythrolaccin

Emodin

Erythrolaccin

Fatty acid glucosides

Indigo

Iridoid glucosides

Kermes

Kermesic acid

Lac dye

Logwood

Lucidin

Lucidin-ω-methyl ether

Madder

Morindone

Morindone-6-methyl-ether

Munjistin

this compound

Orchil

Polish cochineal

Primverose

Protosappanin B

Protosappanin E

Purpurin

Pyrus malus

Quinic acid

Quinone methide

Reserpine

Rosmarinic acid

Rubiadin

Rubiadin-1-methyl ether

Rubiadin-3-O-glucoside

Ruberythric acid

Saccharides

Santalin A

Santalin B

Santarubin A

Sandallwood

Scopoletin

Sorendidiol

Tectoquinone

Xanthopurpurin

Xylose

Future Perspectives and Research Directions

Integration of Omics Technologies in Mechanistic StudiesThe integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex mechanisms of action of Nordamnacanthal. By analyzing global changes in gene expression, protein abundance, and metabolic profiles following this compound treatment, researchers can gain a systems-level understanding of its cellular effectsmdpi.comembopress.orgmdpi.comnih.gov. For example, transcriptomic and proteomic studies could identify key molecular targets and signaling pathways modulated by this compound, providing crucial mechanistic insights into its cytotoxic, apoptotic, or immunomodulatory activitiesmdpi.commdpi.comembopress.orgmdpi.comnih.gov. Such integrated approaches are essential for a comprehensive understanding of how this compound exerts its biological effects and for identifying potential synergistic combinations with other therapeutic agentsmdpi.comembopress.orgmdpi.comnih.gov.

Compound Name Table

| Compound Name | Abbreviation |

|---|---|

| This compound | NDAM |

| Damnacanthal (B136030) | DAM |

| Morindone | |

| Lucidin-ω-methylether | |

| Rubiadin | |

| Soranjidiol | |

| Alizarin-1-methyl ether | |

| Munjistin ethyl ester | |

| Pallasone | |

| Henine | |

| Rubiprasin B | |

| Xyloidone | |

| Zerumbone |

Q & A

Q. How to ensure compliance with ethical guidelines in this compound’s in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.